![molecular formula C16H16O4 B1349105 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde CAS No. 438532-62-8](/img/structure/B1349105.png)
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is a unique chemical compound with the empirical formula C16H16O4 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
3-(4-Methoxyphenoxy)benzaldehyde was used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .Molecular Structure Analysis
The molecular weight of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is 272.30 . The SMILES string representation is O=CC1=CC(COC2=CC=C(OC)C=C2)=C(OC)C=C1 .Physical And Chemical Properties Analysis
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is a solid substance . It has a molecular weight of 272.30 . The refractive index is n20/D 1.596 (lit.) . The density is 1.089 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Degradation of Acetaminophen by Advanced Oxidation Processes
A study on the degradation of acetaminophen (ACT) via advanced oxidation processes (AOPs) reveals the generation of various by-products, including benzaldehyde, highlighting the environmental and toxicological implications of pharmaceuticals in water sources. The research provides insights into the reactive sites of ACT molecules and emphasizes the importance of treating such compounds before environmental discharge (Qutob et al., 2022).
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
Investigations into the acidolysis of lignin model compounds contribute to our understanding of lignin structure and its breakdown. This research is crucial for developing efficient methods to convert lignin into valuable chemical products, potentially encompassing compounds like 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Yokoyama, 2015).
Atmospheric Reactivity of Methoxyphenols
The atmospheric reactivity of methoxyphenols, including their reactions with radicals and their role in secondary organic aerosol (SOA) formation, is reviewed. Such studies are pertinent to understanding the environmental impact of aromatic compounds released from biomass burning and other sources (Liu, Chen, & Chen, 2022).
Catalytic Oxidation of Lignins into Aromatic Aldehydes
Research on the catalytic oxidation of lignins to produce aromatic aldehydes, such as vanillin and syringaldehyde, explores the influence of various factors on the yield and process selectivity. This area of study may encompass the synthesis or utilization of compounds structurally related to 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Tarabanko & Tarabanko, 2017).
Synthesis and Applications of Vanillin
A review focusing on the synthesis of vanillin, an aromatic aldehyde, outlines various methods and proposes promising and practical approaches. This synthesis research could be relevant to understanding processes that might involve or produce compounds like 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Ju & Xin, 2003).
Environmental Effects of Sunscreen Active Ingredients
The environmental impact of sunscreen ingredients, including the potential for aquatic toxicity and disruption of ecosystems, underscores the importance of evaluating the ecological footprint of various organic compounds, potentially including those structurally related to 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Schneider & Lim, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-4-6-15(7-5-14)20-11-13-9-12(10-17)3-8-16(13)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUGDTDKDWQEME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)



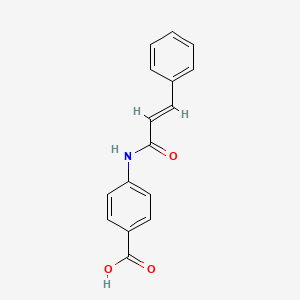
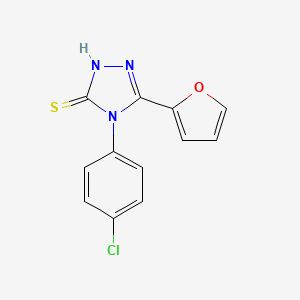

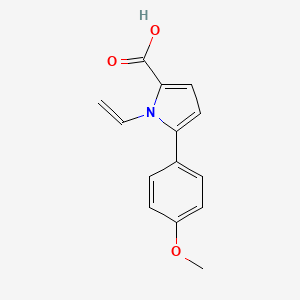

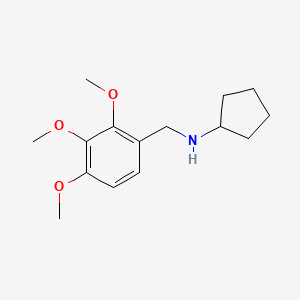
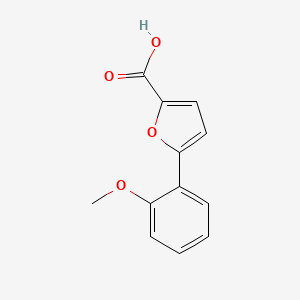
![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)
